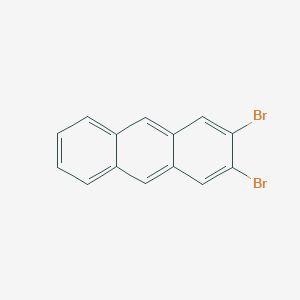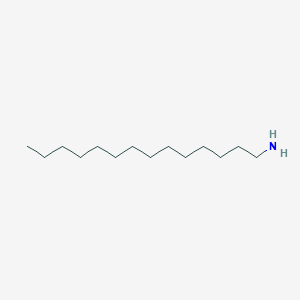
テトラデシルアミン
概要
説明
コルチゾール 17-ブチレートは、炎症性およびそう痒性皮膚症などの様々な皮膚病の治療に一般的に用いられています。 .
2. 製法
合成経路と反応条件: コルチゾール 17-ブチレートは、コルチゾールを酪酸と 17-ヒドロキシ基でエステル化することで合成されます。 反応は通常、酸触媒と適切な溶媒を用いてエステル化反応を促進します。 .
工業的生産方法: コルチゾール 17-ブチレートの工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、最終製品の純度と有効性を保証するための厳格な品質管理措置が含まれます。 この化合物は、安定性を維持するために密閉容器に保管されます。 .
科学的研究の応用
Cortisol 17-butyrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Cortisol 17-butyrate is used in the treatment of various inflammatory and autoimmune conditions.
Industry: It is employed in the formulation of topical creams and ointments for dermatological use
作用機序
コルチゾール 17-ブチレートは、細胞質のグルココルチコイド受容体に結合することでその効果を発揮します。 受容体-リガンド複合体は、その後細胞核に移行し、標的遺伝子のプロモーター領域にあるグルココルチコイド応答要素に結合します。 この結合は、炎症および免疫応答に関与する遺伝子の転写を調節します。 .
類似の化合物:
コルチゾール: 同様の抗炎症作用を持つ親化合物。
プレドニゾロン: 効力が強化された合成グルココルチコイド。
フルドロコルチゾン: 鉱質コルチコイド作用が増強されたフッ素化誘導体
独自性: コルチゾール 17-ブチレートは、17-ヒドロキシ基での特異的なエステル化によりユニークであり、他のコルチコステロイドと比較して、局所的な有効性を高め、全身的な副作用を低減しています。 .
生化学分析
Biochemical Properties
Tetradecylamine has antimicrobial properties and can be used to treat microbial infections . It has been shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, by disrupting the cell membrane .
Cellular Effects
Tetradecylamine reduces the production of proinflammatory molecules that are generated during microbial infection . It can be used as an alternative to antibiotics for the treatment of bacterial infections in humans .
Molecular Mechanism
The molecular mechanism of Tetradecylamine involves the disruption of the cell membrane of bacteria . This disruption inhibits the growth of the bacteria, thereby exerting its antimicrobial effects .
準備方法
Synthetic Routes and Reaction Conditions: Cortisol 17-butyrate is synthesized through the esterification of cortisol with butyric acid at the 17-hydroxy group. The reaction typically involves the use of an acid catalyst and an appropriate solvent to facilitate the esterification process .
Industrial Production Methods: Industrial production of cortisol 17-butyrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is preserved in well-closed containers to maintain its stability .
化学反応の分析
反応の種類: コルチゾール 17-ブチレートは、次のような様々な化学反応を受けます。
酸化: この反応は、ケトンとカルボン酸の生成につながる可能性があります。
還元: 還元反応は、ケトンをアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸を生じさせる可能性があり、還元はアルコールを生成する可能性があります。 .
4. 科学研究への応用
コルチゾール 17-ブチレートは、次のような幅広い科学研究への応用を持っています。
化学: 分析化学では、新しい分析方法の開発のための基準化合物として使用されます。
生物学: この化合物は、細胞プロセスとシグナル伝達経路への影響について研究されています。
医学: コルチゾール 17-ブチレートは、様々な炎症性および自己免疫疾患の治療に使用されています。
類似化合物との比較
Cortisol: The parent compound with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with enhanced potency.
Fludrocortisone: A fluorinated derivative with increased mineralocorticoid activity
Uniqueness: Cortisol 17-butyrate is unique due to its specific esterification at the 17-hydroxy group, which enhances its topical efficacy and reduces systemic side effects compared to other corticosteroids .
特性
IUPAC Name |
tetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVEHJLHYMBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-04-6 (hydrochloride), 2016-54-8 (acetate) | |
| Record name | N-Tetradecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040768 | |
| Record name | Tetradecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-42-4, 68037-91-2 | |
| Record name | Tetradecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tetradecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C14-18-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C14-18-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOM20L9LFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetradecylamine?
A1: Tetradecylamine has the molecular formula C14H31N and a molecular weight of 213.40 g/mol.
Q2: What spectroscopic data is available for characterizing tetradecylamine?
A2: Researchers commonly use techniques like Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) to characterize TDA. FTIR helps identify functional groups, XRD reveals crystalline structures (particularly relevant in TDA-modified materials) [, ], and NMR provides insights into the molecular structure.
Q3: How does tetradecylamine interact with silica gel, and what are the implications for CO2 capture?
A3: Tetradecylamine can be impregnated onto porous silica gel (SG) to create a material with enhanced CO2 sorption capacity. The TDA molecules disperse within the internal channels and on the external surface of the SG, altering its physical properties and increasing its affinity for CO2 []. This modification makes TDA-impregnated silica gel a potential candidate for CO2 capture applications.
Q4: How does the stability of tetradecylamine-modified montmorillonite clay vary with different organic modifiers?
A4: Research shows that modifying montmorillonite clay with organic cations like tetradecylamine, hexadecylamine, and chalcone can influence its thermal stability. The basal spacing of the clay layers, a crucial factor in its properties, increases with different modifiers, suggesting potential variations in stability and performance [, ].
Q5: What role does tetradecylamine play in the synthesis of vanadium oxide nanotubes?
A5: Tetradecylamine, in conjunction with tetramethylammonium hydroxide, acts as a structure-directing agent in the synthesis of vanadium oxide nanotubes []. The cooperative interaction between TDA, vanadium cations, and the specific crystal facets promotes the formation of uniform nanotubes.
Q6: How does tetradecylamine contribute to the formation of nanoparticles?
A6: Tetradecylamine serves as a capping and stabilizing agent in nanoparticle synthesis due to its ability to adsorb onto the nanoparticle surface [, ]. This adsorption limits variability in nanoparticle size, prevents agglomeration, and enhances stability against Ostwald ripening.
Q7: How does the length of the alkyl chain in primary alkylamines influence their antimicrobial activity?
A7: Studies comparing the antimicrobial activity of tetradecylamine, hexadecylamine, and chlorhexidine revealed that chain length plays a role in efficacy. While all three compounds exhibited inhibitory effects against microbial growth, tetradecylamine and chlorhexidine, with their shorter chains, were effective at lower concentrations compared to hexadecylamine [].
Q8: How does modifying hyaluronic acid with different alkyl amines affect its properties for drug delivery applications?
A8: Hyaluronic acid modified with either dodecylamine or tetradecylamine self-assembles into micelles capable of encapsulating paclitaxel, a chemotherapy drug. This modification introduces pH sensitivity, facilitating drug release in the acidic tumor microenvironment. Interestingly, the alkyl chain length influences the drug loading capacity and tumor inhibition rate of the micelles [].
Q9: How can the stability of tetradecylamine be enhanced in formulations?
A9: While specific formulation strategies are not detailed in the provided research, it is known that alkylamines can react with carbon dioxide to form alkyl ammonium alkylcarbamate pairs []. This reaction can impact the reproducibility of nanoparticle synthesis. Therefore, controlling CO2 exposure and incorporating suitable antioxidants or stabilizers could potentially enhance TDA stability in formulations.
Q10: How can tetradecylamine be utilized for targeted drug delivery?
A11: Research highlights the potential of using tetradecylamine-modified hyaluronic acid micelles for targeted drug delivery to cancer cells overexpressing CD44 receptors []. The hydrophobic modification allows for efficient drug encapsulation, while the affinity for CD44 enhances cellular uptake specifically in tumor cells, improving therapeutic efficacy.
Q11: What analytical techniques are employed to study the interaction between tetradecylamine and other materials?
A13: Researchers utilize a combination of techniques to analyze the interactions of TDA. These include: - X-ray diffraction (XRD): Determines the crystalline structure and basal spacing of TDA-modified materials like montmorillonite clay [, ]. - Transmission electron microscopy (TEM): Visualizes the morphology and size distribution of nanoparticles synthesized using TDA []. - Differential scanning calorimetry (DSC): Studies the thermal properties and phase transitions of materials containing TDA []. - Electrochemical impedance spectroscopy (EIS): Evaluates the corrosion inhibition properties of TDA self-assembled films on metal surfaces [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
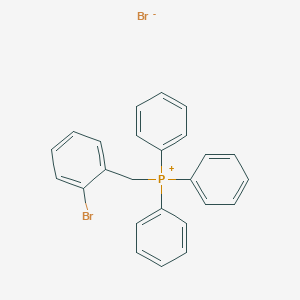
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
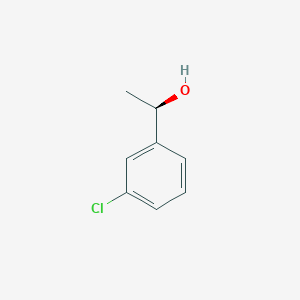

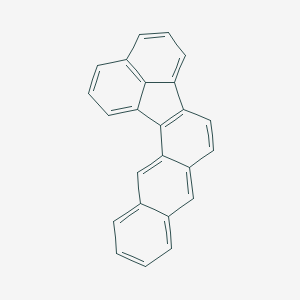
![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

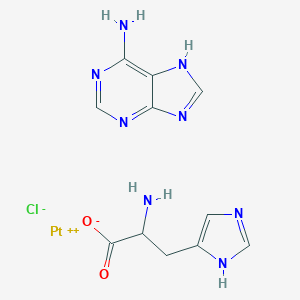

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)
